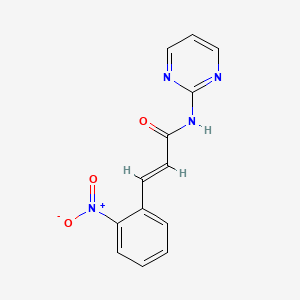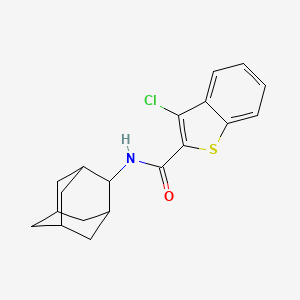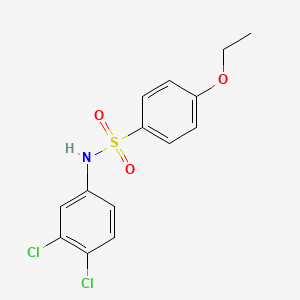
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders. It belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.
Wirkmechanismus
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide acts as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor in the brain. By enhancing the activity of this receptor, 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has been shown to improve cognitive function and memory in animal models. It has also been shown to increase the activity of the GABA-A receptor in the brain, which is thought to be responsible for its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is that it has shown promising results in animal models and has entered clinical trials for human use. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the brain.
Zukünftige Richtungen
1. Investigate the long-term effects of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide on cognitive function and memory in human subjects.
2. Explore the potential use of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide in the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease.
3. Investigate the effects of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide on other neurotransmitter systems in the brain.
4. Develop more potent and selective positive allosteric modulators of the GABA-A receptor.
5. Study the potential use of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide in combination with other drugs for the treatment of cognitive disorders.
Synthesemethoden
The synthesis of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide involves several steps, including the reaction of 3-chloroaniline with 2,4-dimethylphenyl isocyanate to form the intermediate, which is then treated with furfurylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and has entered clinical trials for human use.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-6-7-16(13(2)10-12)21-19(22)18-9-8-17(23-18)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOURVYPSMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963086 |
Source


|
| Record name | 5-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
CAS RN |
4361-08-4 |
Source


|
| Record name | 5-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)

![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)

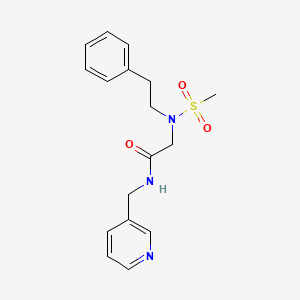
![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)
![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)
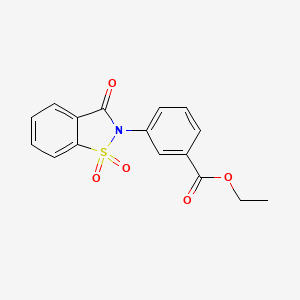
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
